molecular formula C22H31N5O9S B14225516 L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- CAS No. 627874-16-2

L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl-

Cat. No.: B14225516
CAS No.: 627874-16-2
M. Wt: 541.6 g/mol
InChI Key: GGXQFJYRJZAPMT-VGWMRTNUSA-N
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Description

L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- is a peptide compound composed of four amino acids: L-glutamic acid, L-tyrosine, L-glutamine, and L-cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, L-glutamic acid, is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, L-tyrosine, is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: The deprotection and coupling steps are repeated for L-glutamine and L-cysteine.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form a disulfide bond, which can affect the peptide’s structure and function.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The amino acid residues can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.

    Substitution: Various reagents, such as alkylating agents, can be used to modify specific amino acid residues.

Major Products Formed

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Free thiol groups from reduced cysteine residues.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as antioxidant properties and modulation of immune responses.

    Industry: Utilized in the development of peptide-based materials and biocatalysts.

Mechanism of Action

The mechanism of action of L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- involves its interaction with specific molecular targets and pathways. For example, the cysteine residue can form disulfide bonds, influencing protein structure and function. The tyrosine residue can undergo phosphorylation, affecting signal transduction pathways. The glutamic acid and glutamine residues can participate in hydrogen bonding and electrostatic interactions, stabilizing protein complexes.

Comparison with Similar Compounds

Similar Compounds

    L-Glutamic acid, L-tyrosyl-L-glutaminyl-: Lacks the cysteine residue, which affects its ability to form disulfide bonds.

    L-Glutamic acid, L-tyrosyl-L-cysteinyl-: Lacks the glutamine residue, which may alter its hydrogen bonding capabilities.

    L-Glutamic acid, L-glutaminyl-L-cysteinyl-: Lacks the tyrosine residue, which affects its potential for phosphorylation.

Uniqueness

L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- is unique due to the presence of all four amino acids, allowing it to participate in a wide range of chemical reactions and interactions. The combination of these residues provides a versatile platform for studying peptide chemistry and developing new applications in various fields.

Properties

CAS No.

627874-16-2

Molecular Formula

C22H31N5O9S

Molecular Weight

541.6 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C22H31N5O9S/c23-13(9-11-1-3-12(28)4-2-11)19(32)25-14(5-7-17(24)29)20(33)27-16(10-37)21(34)26-15(22(35)36)6-8-18(30)31/h1-4,13-16,28,37H,5-10,23H2,(H2,24,29)(H,25,32)(H,26,34)(H,27,33)(H,30,31)(H,35,36)/t13-,14-,15-,16-/m0/s1

InChI Key

GGXQFJYRJZAPMT-VGWMRTNUSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)N)O

Origin of Product

United States

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